molecular formula C14H10N2O2 B7737400 1,4-Diaminoanthraquinone CAS No. 71775-54-7

1,4-Diaminoanthraquinone

Cat. No. B7737400
CAS RN: 71775-54-7
M. Wt: 238.24 g/mol
InChI Key: FBMQNRKSAWNXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04042605

Procedure details

A suspension of 10 parts of 1,4-diaminoanthraquinone in 90 parts of dimethylsulfoxide is heated to 120° to 125° C., 12.5 parts of sodium cyanide is added all at once and then 5 parts of ammonium chloride is added within 15 minutes under an effective fume hood. The whole is stirred for another 3 hours at 120° to 125° C., whereupon one makes sure by a chromatogram that practically all of the starting material has been used up. The reaction mixture is allowed to cool and is diluted with 300 parts by volume of cold methanol, air is blown through under an effective fume hood for a short period, the precipitate is suction filtered and the filter cake is washed with methanol until the liquid running away is almost colorless. After drying, 9.5 parts of 1,4-diaminoanthraquinone-2,3-dinitrile is obtained.
[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([NH2:18])=[CH:4][CH:3]=1.CS(C)=O.[C-:23]#[N:24].[Na+].[Cl-].[NH4+:27].[CH3:28]O>>[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([NH2:18])=[C:4]([C:23]#[N:24])[C:3]=1[C:28]#[N:27] |f:2.3,4.5|

Inputs

Step One
Name
10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The whole is stirred for another 3 hours at 120° to 125° C., whereupon one
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to 120° to 125° C.
ADDITION
Type
ADDITION
Details
is added within 15 minutes under an effective fume hood
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WAIT
Type
WAIT
Details
is blown through under an effective fume hood for a short period
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake is washed with methanol until the liquid
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C(=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N)C#N)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.